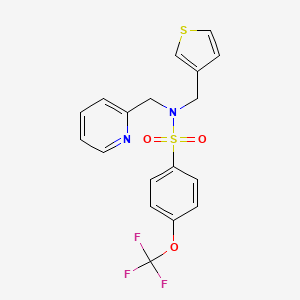

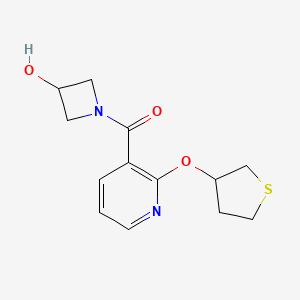

![molecular formula C10H22Cl2N2O B2743631 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride CAS No. 2413869-18-6](/img/structure/B2743631.png)

2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride” is a chemical compound with the IUPAC name 1-(3-azetidinyl)-4-piperidinol dihydrochloride . It has a molecular weight of 229.15 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O.2ClH/c11-8-1-3-10(4-2-8)7-5-9-6-7;;/h7-9,11H,1-6H2;2*1H . This code provides a specific textual identifier for chemical substances, providing a standard way to encode molecular information and to facilitate the search for such information.Physical And Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 229.15 .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Transformation

- The compound has been utilized in the asymmetric synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams. These are prepared from corresponding azetidin-2-ones and transformed into novel alkoxypiperazine and alkoxydiazepane derivatives. This synthesis demonstrates the compound's role in generating complex, biologically relevant structures (Dekeukeleire et al., 2012).

Advanced Building Blocks for Drug Discovery

- Another study highlights its use in designing and synthesizing heterocyclic azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds, due to their increased size and conformational flexibility, are suggested as valuable building blocks for lead optimization in drug discovery programs (Feskov et al., 2019).

Ring Transformation and Synthesis of Azaheterocycles

- The compound serves as a starting material for the synthesis of 3,4-disubstituted pyrrolidines and piperidines, showcasing its versatility in ring transformation reactions to produce stereospecifically defined azaheterocycles. This process involves the formation and ring opening of bicyclic azetidinium intermediates, emphasizing its role in synthetic chemistry (Van Brabandt et al., 2006).

Antimicrobial Activity

- A novel series of 2-azetidinones derived from pyrazin dicarboxylic acid were synthesized, starting from the compound of interest. These derivatives exhibited significant antimicrobial activity, demonstrating the compound's potential in contributing to the development of new antimicrobial agents (Ayyash & Habeeb, 2019).

Biologically Active Piperidinic Compounds

- The compound has been implicated in the synthesis of optically active substituted piperidines using various methodologies, illustrating its utility in generating compounds with potential biological activities (Cossy, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Zukünftige Richtungen

The future directions for “2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride” and similar compounds are likely to involve further exploration of their therapeutic applications. Piperidine derivatives are already used in a wide range of pharmaceuticals , and ongoing research continues to uncover new potential uses for these compounds.

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Pharmacokinetics

Pharmacokinetics studies these four major mechanisms :

These elements help predict the safety and tolerability of an investigational compound in humans .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications .

Eigenschaften

IUPAC Name |

2-[1-(azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c13-6-3-9-1-4-12(5-2-9)10-7-11-8-10;;/h9-11,13H,1-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVNSPQNIUMFHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C2CNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

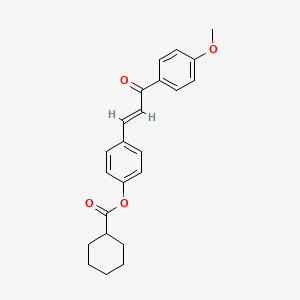

![(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride](/img/structure/B2743548.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2743551.png)

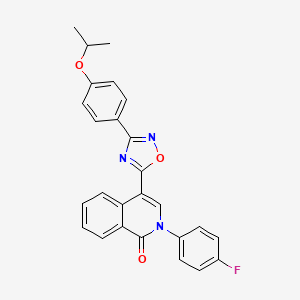

![Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2743552.png)

![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)

![7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2743555.png)

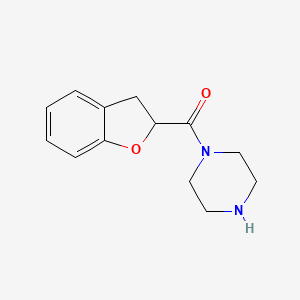

![2-(((1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)amino)oxy)acetic acid](/img/structure/B2743560.png)

![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2743566.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)